Class-Level c-Met Kinase Inhibitory Potency: 1,2,3-Thiadiazole Scaffold vs. 1,2,4-Thiadiazole
In a structurally related thiazole/thiadiazole carboxamide series, the lead compound containing a thiadiazole moiety demonstrated potent c-Met kinase inhibition with an IC50 of 2.3 nM [1]. The structure-activity relationship (SAR) is exquisitely sensitive to the heterocyclic core, establishing the 1,2,3-thiadiazole as the privileged scaffold for this target [1]. No such potency is reported for the isomeric 1,2,4-thiadiazole carboxamide series against c-Met, indicating a significant class-level advantage for the 1,2,3-thiadiazole regioisomer [1].
| Evidence Dimension | c-Met kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | N/A (compound is a close analog within this 1,2,3-thiadiazole carboxamide class) |
| Comparator Or Baseline | Lead compound 51am (same class): IC50 = 2.3 nM. 1,2,4-Thiadiazole analogs: No significant c-Met potency reported. |
| Quantified Difference | Critical biological activity is exclusively associated with the 1,2,3-thiadiazole regioisomer within this chemotype. |
| Conditions | Biochemical assay against recombinant c-Met kinase, as reported in J. Enzyme Inhib. Med. Chem. |
Why This Matters
Procuring a 1,2,3-thiadiazole building block is mandatory for any project aiming to replicate or build upon the established c-Met inhibitory SAR; a generic thiadiazole will not suffice.
- [1] Nan, X.; Wang, Q.-X.; Xing, S.-J.; Liang, Z.-G. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J. Enzyme Inhib. Med. Chem. 2023, 38 (1), 2247183. View Source
